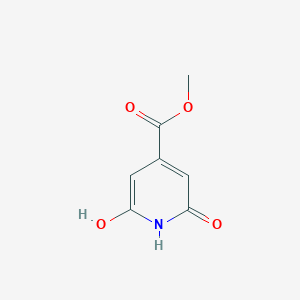

Methyl 2,6-dihydroxyisonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFDMOWDNPEPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429076 | |

| Record name | methyl 2,6-dihydroxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56055-56-2 | |

| Record name | methyl 2,6-dihydroxyisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for methyl 2,6-dihydroxyisonicotinate, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. This document details the synthetic route, experimental protocols, and relevant quantitative data, presented in a format tailored for scientific professionals.

Introduction

This compound, also known as methyl citrazinate, is a derivative of citrazinic acid (2,6-dihydroxyisonicotinic acid). Its structure, featuring a pyridine ring with hydroxyl and methyl ester functionalities, makes it a versatile building block in organic synthesis. The presence of multiple reactive sites allows for further functionalization, leading to a wide array of novel compounds with potential biological activities or material properties. This guide focuses on the most common and practical approach for its synthesis: the direct esterification of citrazinic acid.

Core Synthesis Pathway

The most straightforward and widely adopted method for the synthesis of this compound is the Fischer-Speier esterification of commercially available citrazinic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

The overall transformation is depicted below:

Figure 1: Overall synthesis pathway from citric acid to this compound.

While citrazinic acid is readily available, it can also be synthesized from citric acid and ammonia, providing a completely synthetic route to the target molecule.[1] The core of this guide, however, focuses on the esterification step.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Citrazinic Acid (2,6-dihydroxyisonicotinic acid) | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add citrazinic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask to suspend the citrazinic acid. The volume of methanol should be sufficient to ensure effective stirring.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Mechanistic Insight: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Figure 2: Simplified mechanism of Fischer esterification.

Quantitative Data

Precise yield and reaction condition data for the synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous Fischer esterification reactions, the following table provides expected ranges for key parameters.

| Parameter | Value | Reference |

| Yield | 60-90% | [2][3] |

| Reaction Time | 4 - 24 hours | [3] |

| Reaction Temperature | Reflux temperature of Methanol (approx. 65 °C) | [3] |

| Molar Ratio (Methanol:Acid) | > 10:1 (Methanol as solvent) | [3] |

| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | [3] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis and purification of this compound.

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through the Fischer esterification of citrazinic acid. This method is robust, scalable, and utilizes common laboratory reagents and techniques. The resulting product is a valuable intermediate for the development of novel compounds in various fields of chemical research. This guide provides a comprehensive framework for researchers to successfully synthesize and purify this target molecule.

References

a new method for synthesizing 6-methyl nicotine using methyl 6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient five-step method for the synthesis of 6-methylnicotine, a synthetic analog of nicotine. The synthesis commences with the readily available starting materials, methyl 6-methylnicotinate and γ-butyrolactone. This method, outlined in recent patent literature, provides a strategic advantage by ensuring the specific methylation at the 6-position of the pyridine ring, thus avoiding the formation of other positional isomers that are often challenging to separate.[1][2] The overall process is reported to produce 6-methylnicotine with a purity of not less than 98% and an overall yield of at least 40%.[1][2]

This guide provides detailed experimental protocols for each synthetic step, a comprehensive summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the replication and potential optimization of this method.

Overall Synthetic Pathway

The synthesis of 6-methylnicotine from methyl 6-methylnicotinate is achieved through a sequence of five key chemical transformations:

-

Ester Condensation (Claisen Condensation): Reaction of methyl 6-methylnicotinate with γ-butyrolactone to form a β-keto lactone intermediate.

-

Ring Opening and Decarboxylation: Hydrolysis and subsequent decarboxylation of the intermediate to yield a γ-ketoester.

-

Reduction: Reduction of the ketone functionality to a secondary alcohol, resulting in a diol.

-

Halogenation: Conversion of the diol to a dihalide, preparing the molecule for cyclization.

-

Amination and Ring Closure: Intramolecular cyclization with methylamine to form the pyrrolidine ring of 6-methylnicotine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 6-methylnicotine.

Table 1: Summary of Reaction Steps and Estimated Yields

| Step | Reaction Type | Starting Materials | Key Reagents | Product | Estimated Yield (%) |

| 1 | Ester Condensation | Methyl 6-methylnicotinate, γ-Butyrolactone | NaH or Sodium tert-butoxide | 3-Oxo-3-(6-methylpyridin-3-yl)tetrahydrofuran-2-carboxylate (Intermediate I) | 85-95 |

| 2 | Ring Opening | Intermediate I | HCl, 1,4-Dioxane | Methyl 4-(6-methylpyridin-3-yl)-4-oxobutanoate (Intermediate II) | 80-90 |

| 3 | Reduction | Intermediate II | Sodium Borohydride | 4-(6-Methylpyridin-3-yl)butane-1,4-diol (Intermediate III) | 90-98 |

| 4 | Halogenation | Intermediate III | SOCl₂ or PPh₃/CBr₄ | 2-(4,4-Dihalobutyl)-6-methylpyridine (Intermediate IV) | 40-80 |

| 5 | Amination & Ring Closure | Intermediate IV | Methylamine | 6-Methylnicotine | 70-85 |

| Overall | - | - | - | 6-Methylnicotine | ≥40 |

Note: Step-wise yields are estimates based on typical yields for analogous reactions found in the chemical literature, as specific intermediate yields were not provided in the primary source material. The overall yield is reported in the source patent.

Table 2: Characterization Data for 6-Methylnicotine

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| Purity | ≥ 98% |

| Mass Spectrometry (LCMS) | [M+H]⁺ = 177.1386 m/z |

| Appearance | Not specified in source |

Experimental Protocols

The following protocols are based on the procedures described in patent CN114437031A.[1][2]

Step 1: Ester Condensation of Methyl 6-methylnicotinate and γ-Butyrolactone

-

Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve γ-butyrolactone (9.3 mmol, 800 mg) in 150 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

-

Base Addition: Add sodium hydride (NaH, 9.9 mmol, 240 mg of a 60% dispersion in mineral oil) in portions to the cooled solution. Stir the mixture for 30 minutes at 0°C.

-

Addition of Ester: Add methyl 6-methylnicotinate (6.6 mmol, 1.0 g) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture containing Intermediate I is carried forward to the next step.

Alternative conditions: Tetrahydrofuran (THF) can be used as the solvent, and sodium tert-butoxide can be used as the base.[2]

Step 2: Ring Opening and Decarboxylation

-

Acidification: To the reaction mixture from Step 1 containing Intermediate I, carefully add a small amount of 5% (w/w) dilute hydrochloric acid until gas evolution ceases.

-

Hydrolysis: Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

-

Heating: Heat the mixture to 95°C and maintain this temperature for 5 hours.

-

Monitoring: Monitor the complete consumption of Intermediate I by TLC.

-

Work-up: Cool the reaction mixture to room temperature. In an ice bath, adjust the pH to 9 by the slow addition of a 50% sodium hydroxide solution.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.

Step 3: Reduction of the Ketone

-

Dissolution: Dissolve Intermediate II in 20 mL of methanol.

-

Reduction: Cool the solution to -10°C. Add sodium borohydride (250 mg) in portions.

-

Reaction: Stir the reaction mixture at -10°C for 2 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction and Isolation: Extract the product with an organic solvent, combine the organic layers, dry, and concentrate to yield Intermediate III.

Step 4: Halogenation of the Diol

-

Dissolution: Dissolve Intermediate III in a suitable solvent (e.g., dichloromethane).

-

Halogenation: Add a halogenating agent. For chlorination, thionyl chloride (SOCl₂) is used. For bromination, a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) (Appel reaction) can be employed.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C for 1-2 hours.

-

Isolation: After the reaction is complete, concentrate the solution to dryness to obtain the crude Intermediate IV.

Step 5: Amination and Ring Closure to form 6-Methylnicotine

-

Dissolution: Dissolve the crude Intermediate IV in a suitable solvent (e.g., methanol).

-

Amination: Add an aqueous solution of methylamine.

-

Cyclization: The reaction conditions (temperature and time) for this step are not specified in detail in the source but would typically involve stirring at room temperature or gentle heating to facilitate the intramolecular nucleophilic substitution.

-

Purification: After the reaction is complete, the final product, 6-methylnicotine, is purified by distillation under reduced pressure.

This detailed guide provides a comprehensive overview of a novel synthetic method for 6-methylnicotine. The provided protocols, data, and visualizations are intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. Further optimization of each step may be possible to improve yields and streamline the process.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2,6-dihydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dihydroxyisonicotinate, also known as methyl citrazinate, is a pyridinecarboxylate derivative. This document provides a comprehensive overview of its chemical properties, drawing from available data. Due to the limited publicly accessible experimental data for this specific compound, information regarding its parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is included to provide context for its expected chemical behavior. This guide also outlines a plausible synthetic route and discusses the current landscape of available characterization data.

Chemical Identity and Physical Properties

Table 1: Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl citrazinate, Methyl 2,6-dihydroxypyridine-4-carboxylate |

| CAS Number | 56055-56-2 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 g/mol |

Source: Synchem, BLD Pharm, MCE

Table 2: Predicted and Known Physical Properties

| Property | Value | Data Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be sparingly soluble in water and common organic solvents; likely soluble in alkaline solutions. | Inferred from Citrazinic Acid |

| pKa | Data not available | - |

The parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is a yellow solid with a melting point that exceeds 300 °C, indicating high thermal stability. It is sparingly soluble in water and ethanol but dissolves in alkaline solutions. It is anticipated that the methyl ester will exhibit lower water solubility due to the masking of the carboxylic acid group.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard Fischer esterification of its parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is the most probable and direct synthetic route.

Proposed Experimental Protocol: Fischer Esterification of 2,6-Dihydroxyisonicotinic Acid

Objective: To synthesize this compound via acid-catalyzed esterification of 2,6-dihydroxyisonicotinic acid.

Materials:

-

2,6-dihydroxyisonicotinic acid (Citrazinic acid)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 2,6-dihydroxyisonicotinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Spectral and Characterization Data

As of the date of this document, publicly accessible, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound is not available. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the predicted spectral characteristics based on the functional groups present are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), signals for the two aromatic protons on the pyridine ring, and broad signals for the two hydroxyl protons (-OH). The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester group.

-

¹³C NMR: Carbon signals for the methyl ester group (both the carbonyl and the methoxy carbon), as well as signals for the carbons of the pyridine ring, are expected. The carbons bearing the hydroxyl groups would be significantly shifted upfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and hydroxyl groups.

-

Aromatic C=C and C=N stretches: Absorptions in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.14 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature or public databases regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other pyridine-based compounds suggests potential for biological activity, but this remains to be experimentally determined.

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a significant gap exists in the public domain regarding its detailed chemical and physical properties, spectral characterization, and biological activity. The information provided in this guide on its parent compound, citrazinic acid, and a proposed synthetic route serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental investigation is necessary to fully characterize this compound and to ascertain its potential utility in drug development and other scientific fields.

The Untapped Potential of Methyl 2,6-dihydroxyisonicotinate: A Prospective Whitepaper for Medicinal Chemistry

Foreword: In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of new therapeutic agents. This whitepaper delves into the prospective applications of Methyl 2,6-dihydroxyisonicotinate, a compound with a paucity of direct published research but significant potential inferred from its structural analogs. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the latent opportunities this molecule presents. By examining the established biological activities of related substituted isonicotinic acid derivatives, we extrapolate potential therapeutic avenues and lay a roadmap for future investigation.

Introduction: The Isonicotinate Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom's ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a versatile core for interacting with a wide array of biological targets. Isonicotinic acid and its esters, characterized by a carboxylic acid or ester at the 4-position, have been investigated for a range of bioactivities. The substitution pattern on the pyridine ring is a critical determinant of a molecule's pharmacological profile. This whitepaper focuses on the untapped potential of a specific derivative, this compound, by drawing parallels with its more extensively studied analogs.

Extrapolated Potential Based on Structural Analogs

Anti-inflammatory and Analgesic Properties

Derivatives of pyridazinone, which share a heterocyclic nature with the isonicotinate core, have been explored for their anti-inflammatory and analgesic effects. For instance, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity in carrageenan-induced paw edema models and analgesic effects in phenylbenzoquinone-induced writhing tests.[1] The dihydroxy substitutions on the isonicotinate ring could potentially modulate cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticonvulsant Activity

The central nervous system is another promising area for isonicotinate derivatives. Research into 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides, which bear some structural resemblance to substituted pyridines, has revealed anticonvulsant properties.[2][3] These compounds were effective in both pentylenetetrazole- and maximal electroshock-induced seizure models.[2][3] The electronic properties conferred by the dihydroxy groups of this compound could influence its ability to cross the blood-brain barrier and interact with CNS targets.

Anticancer Potential

Several pyridine-containing compounds have been investigated as anticancer agents. For example, 2- and 6-methyl-1,4-naphthoquinone derivatives have been synthesized as potential bioreductive alkylating agents, showing activity against Sarcoma 180 ascites cells.[4] The quinone moiety is a key feature in these compounds; however, the substitution pattern on the heterocyclic ring is also crucial for activity. The dihydroxy groups of this compound could potentially chelate metals or interact with key residues in the active sites of metalloenzymes involved in cancer progression.

Enzyme Inhibition

The core structure of this compound makes it a candidate for enzyme inhibition. The hydroxyl groups could act as hydrogen bond donors and acceptors, while the pyridine ring can engage in pi-stacking interactions. This is a common theme in the inhibition of enzymes such as monoamine oxidase and cholinesterase, where various heterocyclic inhibitors have been developed.[5] The specific substitution pattern of this compound would dictate its selectivity and potency against different enzyme targets.

Proposed Synthetic Routes

The synthesis of this compound is not explicitly described in the available literature. However, general methods for the synthesis of substituted methyl pyridinecarboxylates provide a likely starting point. A plausible synthetic strategy could involve the following conceptual steps, adapted from methodologies for related compounds.[6]

Figure 1: A proposed synthetic workflow for this compound.

Hypothetical Biological Screening Workflow

To explore the medicinal chemistry potential of this compound, a systematic screening cascade is proposed. This workflow would enable the efficient evaluation of its biological activities across various therapeutic areas.

Figure 2: A proposed experimental workflow for biological evaluation.

Potential Signaling Pathway Interactions

Based on the activities of its analogs, this compound could potentially modulate key signaling pathways involved in inflammation and cancer. For instance, its anti-inflammatory effects might be mediated through the inhibition of the NF-κB signaling pathway.

Figure 3: A hypothetical modulation of the NF-κB signaling pathway.

Quantitative Data from Analog Studies

To provide a framework for future quantitative analysis of this compound, the following table summarizes data from a study on analogous pyridazinone derivatives with anti-inflammatory activity.

| Compound ID | Structure (R-group on Pyridazinone) | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |

| 9c | 4-(2-ethoxyphenyl)piperazine | 55.2 | 62.1 |

| 9e | 4-(4-fluorophenyl)piperazine | 48.7 | 75.8 |

| Indomethacin | - | 60.5 | 85.3 |

| ASA | - | 45.1 | 50.6 |

| Data extrapolated from a study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates for illustrative purposes.[1] |

Experimental Protocols from Analog Studies

Detailed experimental protocols are crucial for reproducible research. The following is an example of a protocol for the carrageenan-induced paw edema assay, as would be relevant for testing the anti-inflammatory potential of this compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (150-200 g) are used. Animals are fasted for 24 hours before the experiment with free access to water.

-

Groups: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (this compound at various doses).

-

Administration: The test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected sub-plantarly into the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound represents a novel, unexplored molecule with significant potential in medicinal chemistry. By drawing inferences from its structural analogs, we have outlined prospective applications in the treatment of inflammatory conditions, neurological disorders, and cancer. The proposed synthetic routes and screening workflows provide a clear path for the initiation of research into this promising compound. Future studies should focus on the efficient synthesis of this compound, followed by a comprehensive biological evaluation to validate the hypotheses presented in this whitepaper. The exploration of its structure-activity relationship through the synthesis of related derivatives will be a critical next step in unlocking its full therapeutic potential.

References

- 1. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 2- and 6-methyl-1,4-naphthoquinone derivatives and potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2,6-dihydroxyisonicotinate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this guide leverages predictive models and established spectroscopic principles to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | H-3, H-5 |

| ~3.8 | s | 3H | -OCH₃ |

| ~9.0-11.0 | br s | 2H | -OH |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~160 | C-2, C-6 |

| ~145 | C-4 |

| ~110 | C-3, C-5 |

| ~52 | -OCH₃ |

Predicted in DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl groups) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 154 | [M - OCH₃]⁺ |

| 126 | [M - COOCH₃]⁺ |

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, FT-IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is used for calibration. The signals are then integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is the simplest and most common method for solid samples.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer. Mass spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for characterizing an organic compound.

Synthesis and Evaluation of 2,6-Diazido-4-Methylnicotinonitrile Derivatives as Novel Plant Growth Regulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2,6-diazido-4-methylnicotinonitrile derivatives as potential plant growth regulators. The document details the synthetic pathways, experimental protocols, and methods for assessing their efficacy in promoting plant growth, tailored for researchers in agrochemistry and drug development.

Introduction

The development of novel plant growth regulators is crucial for enhancing agricultural productivity and ensuring food security. Nicotinonitrile derivatives have emerged as a promising class of compounds with diverse biological activities. Among these, 2,6-diazido-4-methylnicotinonitrile and its derivatives are of particular interest due to their potential to modulate plant growth. This guide outlines the synthetic strategies to access these compounds and the methodologies to evaluate their plant growth-regulating properties, with a focus on their effects on commercially important crops like wheat.

Synthetic Pathways

The core structure, 2,6-diazido-4-methylnicotinonitrile, serves as a versatile starting material for the synthesis of a variety of derivatives. The synthetic approach typically begins with the commercially available 2,6-dichloro-4-methylnicotinonitrile. The primary synthetic transformations involve nucleophilic substitution of the chloro groups with azide moieties, followed by selective reactions of the azido groups to introduce diverse functionalities.

A key reaction in the derivatization of 2,6-diazido-4-methylnicotinonitrile is the Staudinger reaction, which allows for the selective transformation of one of the azido groups.[1] This is followed by reduction and acylation to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides.[1] Furthermore, the remaining azido group can be converted into a 1,2,3-triazole ring through cycloaddition reactions with 1,3-dicarbonyl compounds.[1]

Experimental Protocols

Synthesis of 2,6-Diazido-4-methylnicotinonitrile

Materials: 2,6-dichloro-4-methylnicotinonitrile, sodium azide (NaN₃), dimethylformamide (DMF).

Procedure:

-

Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (2.5 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2,6-diazido-4-methylnicotinonitrile.

Synthesis of N-(6-Azido-5-cyano-4-methylpyridin-2-yl)acylamides via Staudinger Reaction

Materials: 2,6-diazido-4-methylnicotinonitrile, triphenylphosphine (PPh₃), an acyl chloride (e.g., acetyl chloride), and a suitable solvent like tetrahydrofuran (THF).

Procedure:

-

Dissolve 2,6-diazido-4-methylnicotinonitrile (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add triphenylphosphine (1.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the phosphazene intermediate can be monitored by ³¹P NMR spectroscopy.

-

To the resulting solution, add water (5.0 eq) and stir for another 2 hours to effect the Staudinger reduction to the corresponding amine.

-

Following the reduction, add the acyl chloride (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamide.

Synthesis of 1,2,3-Triazole Derivatives

Materials: N-(6-Azido-5-cyano-4-methylpyridin-2-yl)acylamide or 2,6-diazido-4-methylnicotinonitrile, a 1,3-dicarbonyl compound (e.g., acetylacetone), triethylamine (Et₃N), and ethanol.

Procedure:

-

Dissolve the azido-nicotinonitrile derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in ethanol.

-

Add triethylamine (1.5 eq) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield the 1,2,3-triazole derivative.

Biological Evaluation: Plant Growth Regulation

The plant growth-regulating activity of the synthesized compounds is evaluated through a series of bioassays. These assays are designed to measure the effect of the compounds on key growth parameters of a model plant, such as wheat (Triticum aestivum).

Seed Germination and Seedling Growth Bioassay

Protocol:

-

Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

-

Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 50, 100 µM) in a suitable solvent (e.g., DMSO) and then dilute with sterile water to the final concentration. A control group with the solvent alone is also prepared.

-

Place 20 sterilized seeds in each petri dish lined with filter paper moistened with 5 mL of the respective test solution or control.

-

Incubate the petri dishes in a plant growth chamber under controlled conditions (e.g., 25±2 °C, 16 h light/8 h dark photoperiod).

-

After 7 days, measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the fresh and dry weight of the seedlings.

Data Presentation

The quantitative data from the synthesis and biological evaluations should be systematically recorded and presented for comparative analysis.

Table 1: Synthesis Yields and Physicochemical Properties of 2,6-Diazido-4-methylnicotinonitrile Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| DN-1 | C₇H₄N₈ | 200.16 | 85 | 125-127 |

| DN-Ac | C₉H₇N₇O | 245.21 | 65 | 180-182 |

| DN-Bz | C₁₄H₉N₇O | 307.28 | 62 | 195-197 |

| DN-Tz | C₁₂H₁₀N₈O₂ | 314.26 | 70 | 210-212 |

Table 2: Effect of 2,6-Diazido-4-methylnicotinonitrile Derivatives on Wheat Seedling Growth (at 50 µM)

| Compound ID | Germination (%) | Shoot Length (cm) | Root Length (cm) | Fresh Weight (g) | Dry Weight (mg) |

| Control | 95 | 10.2 ± 0.5 | 8.5 ± 0.4 | 0.45 ± 0.02 | 45 ± 2 |

| DN-1 | 96 | 11.5 ± 0.6 | 9.8 ± 0.5 | 0.51 ± 0.03 | 50 ± 3 |

| DN-Ac | 98 | 14.3 ± 0.7 | 12.1 ± 0.6 | 0.62 ± 0.04 | 61 ± 4 |

| DN-Bz | 97 | 13.8 ± 0.6 | 11.5 ± 0.5 | 0.59 ± 0.03 | 58 ± 3 |

| DN-Tz | 96 | 12.1 ± 0.5 | 10.5 ± 0.4 | 0.55 ± 0.03 | 54 ± 2 |

Values are presented as mean ± standard deviation.

Proposed Mechanism of Action

While the precise molecular targets of these compounds in plants are still under investigation, it is hypothesized that they may influence key signaling pathways involved in plant growth and development. These pathways often involve phytohormones such as auxins, cytokinins, and gibberellins. The nicotinonitrile core, being a bioisostere for various natural metabolites, might interact with specific receptors or enzymes in these pathways.

Conclusion

The 2,6-diazido-4-methylnicotinonitrile framework presents a promising scaffold for the development of novel plant growth regulators. The synthetic routes are accessible, and the preliminary biological data indicate a positive impact on wheat seedling growth. Further research should focus on optimizing the lead compounds, elucidating their precise mechanism of action, and conducting field trials to assess their performance under agricultural conditions. This technical guide provides a solid foundation for researchers to explore the potential of this exciting class of compounds in modern agriculture.

References

In-Depth Technical Guide: Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous pharmacologically active agents. The derivatization of the benzimidazole nucleus, particularly through the introduction of carboxamide moieties and substitution with methoxy and hydroxy groups on associated phenyl rings, has proven to be a fruitful strategy for the development of novel therapeutic candidates. The presence of methoxy and hydroxy groups is known to modulate the electronic and lipophilic properties of molecules, which can significantly influence their biological activity.[1][2] This guide will delve into the synthesis, experimental evaluation, and structure-activity relationships of these promising compounds.

Synthesis of N-Benzimidazole-Derived Carboxamides

The synthesis of N-benzimidazole-derived carboxamides typically involves a multi-step process. A general synthetic workflow is outlined below.

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a substituted benzoic acid. The carboxylic acid is often activated, for example, by conversion to its acyl chloride, to facilitate the amide bond formation.

Biological Activities and Data

Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated a range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Antiproliferative Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Their antiproliferative effects have been evaluated against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50 values in µM)

| Compound ID | Substitution Pattern | MCF-7 (Breast) | HCT116 (Colon) | H460 (Lung) | Capan-1 (Pancreatic) | Reference |

| Cpd 1 | N-methyl, phenyl-OH, -OCH3, benzimidazole-CN | 3.1 | - | - | - | [1][2][3] |

| Cpd 2 | N-isobutyl, trimethoxyphenyl | - | ~0.6 | ~2.5 | - | [3][4] |

| Cpd 3 | N-isobutyl, unsubstituted phenyl | - | ~0.6 | ~0.4 | - | [3][4] |

| Cpd 4 | Cyano-substituted derivative | - | - | - | 1.2-5.3 | [2][3] |

| Cpd 5 | Oxetanyl substituted | 0.9-3.8 | - | 0.9-3.8 | - | [5] |

Note: '-' indicates data not available.

The data suggests that the substitution pattern on both the N-atom of the benzimidazole core and the phenyl ring of the carboxamide moiety plays a crucial role in determining the antiproliferative potency and selectivity.[1][2][3]

Antioxidant Activity

The presence of hydroxyl and methoxy groups often imparts antioxidant properties to organic molecules.[1] The antioxidant potential of these benzimidazole derivatives has been assessed using various in vitro assays.

Table 2: Antioxidant Activity

| Compound ID | Substitution Pattern | DPPH Scavenging (IC50, mM) | FRAP (mmolFe2+/mmolC) | Reference |

| Cpd 6 | Unsubstituted | ~3.78 | 538.81 | [3][4] |

| Cpd 7 | Dimethoxy substituted | ~5.68 | 618.10 | [3][4] |

Several of the tested compounds showed significantly improved antioxidative activity compared to the standard antioxidant BHT.[2]

Antimicrobial Activity

The antimicrobial properties of these compounds have also been explored against a panel of bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC values in µM)

| Compound ID | Substitution Pattern | E. faecalis | Reference |

| Cpd 8 | Phenyl-2OH, -OCH3 | 8 | [2] |

The results indicate that specific substitution patterns can lead to potent antibacterial activity against Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of N-Benzimidazole-Derived Carboxamides

-

Benzimidazole Ring Formation: A substituted o-phenylenediamine is reacted with a suitable aldehyde or carboxylic acid in the presence of an oxidizing agent or a condensing agent, respectively. The reaction mixture is typically heated under reflux for several hours.

-

Carboxylic Acid Activation: The methoxy- or hydroxy-substituted benzoic acid is converted to a more reactive derivative, such as an acyl chloride, by reacting with thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated benzoic acid derivative is then reacted with the synthesized benzimidazole derivative in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or DMF). The reaction is stirred at room temperature or heated to afford the final N-benzimidazole-derived carboxamide.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Antiproliferative Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of the compounds.

-

Reaction Mixture Preparation: A solution of the test compound at various concentrations in methanol is added to a methanolic solution of DPPH.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of these N-benzimidazole-derived carboxamides is significantly influenced by the nature and position of the substituents.

-

N-Substituent on the Benzimidazole Core: The nature of the substituent at the N-1 position of the benzimidazole ring has a significant impact on antiproliferative activity.

-

Substituents on the Phenyl Ring: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant activity and also contribute to antiproliferative effects.[1]

-

Substituents on the Benzimidazole Core: The introduction of electron-withdrawing groups like a cyano group on the benzimidazole core can enhance antiproliferative activity.[2][3]

Conclusion

Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of the lead compounds identified in various studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 3. DPPH radical scavenging activity [bio-protocol.org]

- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Note: High-Purity Isolation of Methyl 2,6-dihydroxyisonicotinate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Methyl 2,6-dihydroxyisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology, adapted from established techniques for analogous chemical structures, employs a two-step process of silica gel column chromatography followed by recrystallization to achieve high purity. This document outlines the experimental procedure, data presentation, and visual workflows to guide researchers in obtaining a high-quality product suitable for downstream applications in drug discovery and development. While specific quantitative data for this exact compound is not widely published, this protocol provides a robust framework for its successful purification.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact product yield, and complicate the interpretation of biological data. This document presents a comprehensive protocol for the purification of this compound, ensuring a high degree of purity for reliable use in research and development.

Data Presentation

Effective purification is contingent on optimizing various parameters. The following table provides a representative summary of how quantitative data from purification trials should be structured. The values presented are illustrative and based on typical results for similar compounds, aiming for high purity and recovery.

| Purification Step | Parameter | Value | Unit |

| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | - |

| Mobile Phase | Ethyl Acetate / Hexane Gradient | (v/v) | |

| Elution Gradient | 20% to 60% Ethyl Acetate | - | |

| Typical Recovery | 85 - 95 | % | |

| Purity after Column | > 95 | % | |

| Recrystallization | Solvent System | Ethanol / Water | (v/v) |

| Solvent Ratio | 3:1 | - | |

| Cooling Protocol | Slow cool to RT, then 4°C | - | |

| Final Purity | > 99 | % | |

| Overall Yield | 80 - 90 | % |

Experimental Protocols

This section details the step-by-step methodologies for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica Gel (for flash chromatography)

-

Technical grade solvents: Ethyl Acetate, Hexane, Ethanol, Deionized Water

-

Glass chromatography column

-

Fraction collector

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (Buchner funnel, filter paper)

-

Analytical balance

-

NMR spectrometer or HPLC for purity analysis

Protocol 1: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 20% ethyl acetate in hexane). Adsorb this solution onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 20% to 60% ethyl acetate over several column volumes.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or HPLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization

-

Dissolution: Dissolve the partially purified product from the chromatography step in a minimal amount of hot ethanol.

-

Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water until the solution becomes slightly turbid.

-

Crystal Formation: Cover the crystallization dish and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the dish in a refrigerator at 4°C for several hours.

-

Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Final Purity Assessment: Determine the final purity of the this compound using NMR spectroscopy or HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the purification protocol.

Caption: Overall workflow for the purification of this compound.

Caption: Detailed steps of the recrystallization process for final purification.

Application Notes and Protocols for Methyl 2,6-dihydroxyisonicotinate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dihydroxyisonicotinate is a small organic molecule with potential applications in enzyme inhibition studies. Its chemical structure, featuring a dihydroxylated pyridine ring and a methyl carboxylate group, suggests its potential to interact with enzyme active sites, particularly those of metalloenzymes, through metal chelation or hydrogen bonding. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme inhibition assays, using the hypothetical target enzyme Matrix Metalloproteinase-9 (MMP-9) as an illustrative example.

MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Elevated MMP-9 activity is associated with various pathological conditions, including tumor invasion, metastasis, and chronic inflammation. Therefore, the identification and characterization of MMP-9 inhibitors are of significant interest in drug discovery and development.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound inhibits MMP-9 by chelating the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The two hydroxyl groups and the carboxylate group on the pyridine ring can form a stable coordination complex with the zinc ion, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Data Presentation

Table 1: Inhibitory Potency of this compound against MMP-9

| Compound | IC50 (µM) | Inhibition Type |

| This compound | 5.2 ± 0.8 | Competitive |

| Positive Control (e.g., Batimastat) | 0.01 ± 0.002 | Competitive |

IC50 values are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on MMP-9 Kinetic Parameters

| Inhibitor Concentration (µM) | Apparent K_m (µM) | V_max (µmol/min) |

| 0 (No Inhibitor) | 10.5 | 100 |

| 2.5 | 15.8 | 100 |

| 5.0 | 21.2 | 100 |

| 10.0 | 30.9 | 100 |

This data is illustrative of competitive inhibition, where the apparent K_m increases with inhibitor concentration while V_max remains unchanged.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against MMP-9

1. Principle:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol describes a fluorometric assay to determine the IC50 value of this compound against recombinant human MMP-9. The assay utilizes a quenched fluorescent substrate that, upon cleavage by MMP-9, releases a fluorophore, resulting in an increase in fluorescence intensity.

2. Materials and Reagents:

-

Recombinant Human MMP-9 (activated)

-

MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

This compound (stock solution in DMSO)

-

Positive Control Inhibitor (e.g., Batimastat)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission = 328/393 nm)

3. Experimental Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a working solution of recombinant MMP-9 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Prepare a working solution of the MMP-9 fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.1 µM to 100 µM.

-

To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of the serially diluted this compound or positive control. For the no-inhibitor control, add 10 µL of Assay Buffer with the same percentage of DMSO.

-

20 µL of the MMP-9 enzyme solution.

-

-

Mix gently and pre-incubate for 15 minutes at 37°C.

-

-

Initiate the Reaction:

-

Add 20 µL of the MMP-9 fluorogenic substrate solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately begin reading the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorescence microplate reader.

-

4. Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

1. Principle:

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied at various substrate and inhibitor concentrations. By analyzing the changes in the Michaelis-Menten constant (K_m) and maximum velocity (V_max), the mode of inhibition can be determined.

2. Experimental Procedure:

-

Follow the general procedure outlined in Protocol 1.

-

Instead of a single substrate concentration, prepare a range of substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the K_m value of the substrate).

-

For each substrate concentration, perform the assay with a fixed set of inhibitor concentrations (e.g., 0 µM, 2.5 µM, 5 µM, and 10 µM of this compound).

-

Measure the initial reaction rates for all conditions.

3. Data Analysis:

-

For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the effect of the inhibitor on K_m and V_max.

-

Competitive Inhibition: Lines will intersect on the y-axis (V_max is unchanged, apparent K_m increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (V_max decreases, K_m is unchanged).

-

Uncompetitive Inhibition: Lines will be parallel (both V_max and apparent K_m decrease).

-

Visualizations

Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.

Caption: Hypothetical signaling pathway showing MMP-9 inhibition.

Application Note and Protocol: Crystallization of Methyl 2,6-dihydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the crystallization of Methyl 2,6-dihydroxyisonicotinate, a crucial step for obtaining a high-purity solid material suitable for downstream applications in research and drug development. The protocol is based on established principles of crystallization for aromatic esters and pyridine derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Effective purification is essential to ensure the reliability of subsequent studies. Crystallization is a powerful technique for achieving high purity by separating the target compound from impurities. This note outlines a systematic approach to the crystallization of this compound, including a hypothetical solvent screening and a detailed recrystallization protocol.

Experimental Protocols

The overall process involves the synthesis of the precursor 2,6-dihydroxyisonicotinic acid, its esterification to the target methyl ester, and the final crystallization of the product.

2.1. Synthesis of 2,6-dihydroxyisonicotinic Acid (Citrazinic Acid)

For context, 2,6-dihydroxyisonicotinic acid can be synthesized from citric acid. A common method involves the reaction of a citric acid solution with an ammonia solution under heat.[1]

2.2. Esterification of 2,6-dihydroxyisonicotinic Acid

The synthesis of this compound is achieved via Fischer esterification of the carboxylic acid precursor.[2]

Materials:

-

2,6-dihydroxyisonicotinic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard reflux apparatus

Procedure:

-

Suspend 2,6-dihydroxyisonicotinic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2.3. Crystallization of this compound

The crude ester is purified by recrystallization. The choice of solvent is critical for obtaining high-quality crystals.

2.3.1. Solvent Screening

A preliminary screening of solvents is recommended to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Procedure:

-

Place a small amount of the crude product into several test tubes.

-

Add a small volume of a different solvent to each tube.

-

Observe the solubility at room temperature.

-

Gently heat the tubes with insoluble or partially soluble material and observe if dissolution occurs.

-

Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2.3.2. Recrystallization Protocol

Materials:

-

Crude this compound

-

Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

Once completely dissolved, remove the flask from the heat source.

-

If impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical results from a solvent screening for the crystallization of this compound.

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Water | Sparingly soluble | Soluble | Good, fine needles |

| Ethanol | Sparingly soluble | Very soluble | Good, prismatic crystals |

| Ethyl Acetate | Soluble | Very soluble | Poor, oily precipitate |

| Acetone | Soluble | Very soluble | Poor, no crystals |

| Toluene | Insoluble | Sparingly soluble | - |

| Hexane | Insoluble | Insoluble | - |

| Ethanol/Water (8:2) | Sparingly soluble | Very soluble | Excellent, well-formed prisms |

Visualization

The experimental workflow for the synthesis and crystallization of this compound can be visualized as follows:

Caption: Workflow for the synthesis and crystallization of this compound.

References

Application Notes and Protocols for Kinetic Studies of Methyl 2,6-dihydroxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting kinetic studies on Methyl 2,6-dihydroxyisonicotinate. Due to the absence of specific literature on the kinetic properties of this compound, we present a hypothetical study based on its structural similarity to other nicotinic acid derivatives. We propose a potential enzymatic reaction catalyzed by a hypothetical O-methyltransferase and outline comprehensive protocols for characterizing the enzyme kinetics and inhibition. These protocols are grounded in established methodologies for similar enzyme classes and are intended to serve as a robust starting point for researchers investigating the biochemical activity of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin), a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] The NAD+ metabolic network is crucial for cellular redox reactions and signaling pathways, making the enzymes involved in this network attractive targets for drug development.[3][4] The dihydroxy substitution on the pyridine ring of this compound suggests it may be a substrate or inhibitor for enzymes that metabolize phenolic compounds, such as methyltransferases.

This application note details a hypothetical kinetic study of this compound as a substrate for a putative S-adenosylmethionine (SAM)-dependent O-methyltransferase, hereafter referred to as "MDHIMT" (this compound O-methyltransferase). The protocols provided herein describe a continuous spectrophotometric assay for determining the kinetic parameters of this hypothetical reaction and for screening potential inhibitors.

Proposed Enzymatic Reaction

We hypothesize that MDHIMT catalyzes the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) to one of the hydroxyl groups of this compound, producing S-adenosylhomocysteine (SAH) and a methylated product.

Caption: Proposed O-methylation of this compound by MDHIMT.

Experimental Protocols

Continuous Spectrophotometric Assay for MDHIMT Activity

This protocol is adapted from established enzyme-coupled continuous spectrophotometric assays for SAM-dependent methyltransferases.[5] The assay monitors the production of SAH, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

-

MDHIMT catalyzes the methylation of this compound, producing SAH.

-

SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

-

Adenosine is deaminated to inosine by adenosine deaminase (ADA).

-

Inosine is phosphorolytically cleaved to hypoxanthine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP).

-

Hypoxanthine is oxidized to uric acid by xanthine oxidase (XO), producing hydrogen peroxide.

-

In a separate coupled reaction for monitoring, pyruvate kinase (PK) and lactate dehydrogenase (LDH) can be used to couple ATP regeneration to NADH oxidation. However, a more direct coupled assay for SAH is described below, which relies on the hydrolysis of SAH and subsequent enzymatic steps that can be linked to a change in absorbance. A common method involves coupling the production of homocysteine to a reaction that consumes a chromophore. For simplicity and adaptability, we will focus on a more direct coupled assay that is commercially available in various formats. A well-established method couples the production of SAH to the consumption of NADH via a series of enzymatic steps.

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl.

-

This compound Stock Solution: 100 mM in DMSO.

-

SAM Stock Solution: 10 mM in water.

-

Coupling Enzyme Mix: A commercially available or lab-prepared mix containing SAH hydrolase, adenosine deaminase, and other coupling enzymes in the assay buffer.

-

NADH Stock Solution: 10 mM in water.

-

MDHIMT Enzyme: Purified recombinant enzyme at a suitable concentration (to be determined empirically).

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate. For a 200 µL final volume, add the following to each well:

-

140 µL Assay Buffer

-

20 µL Coupling Enzyme Mix

-

10 µL NADH Stock Solution (final concentration 0.5 mM)

-

10 µL SAM Stock Solution (final concentration to be varied)

-

-

Add 10 µL of this compound solution at various concentrations.

-

Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the MDHIMT enzyme solution.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).